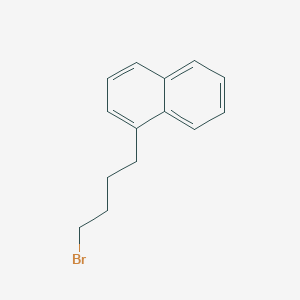

1-(4-Bromobutyl)naphthalene

Description

Structure

3D Structure

Properties

CAS No. |

128113-40-6 |

|---|---|

Molecular Formula |

C14H15Br |

Molecular Weight |

263.17 g/mol |

IUPAC Name |

1-(4-bromobutyl)naphthalene |

InChI |

InChI=1S/C14H15Br/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,5-6,8-10H,3-4,7,11H2 |

InChI Key |

NBVAPHKPYCQSTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Bromobutyl Naphthalene and Its Structural Analogues

Direct Bromobutyl Chain Introduction to Naphthalene (B1677914) Derivatives

Direct synthetic methods focus on forming the carbon-carbon bond between the naphthalene ring and the four-carbon butyl chain, with the bromine atom already in place or introduced concurrently. These strategies are often favored for their efficiency and atom economy.

Alkylation Strategies Employing 1,4-Dibromobutane (B41627) as a Key Reagent

One of the most straightforward methods for synthesizing 1-(4-bromobutyl)naphthalene and its analogues involves the N- or O-alkylation of naphthalene derivatives using 1,4-dibromobutane. In this reaction, a nucleophilic nitrogen or oxygen on the naphthalene-containing substrate attacks one of the electrophilic carbon atoms of 1,4-dibromobutane, displacing a bromide ion and forming the desired bromobutyl-substituted product. An excess of 1,4-dibromobutane is typically used to minimize the formation of the double-alkylation byproduct.

This strategy has been successfully employed in the synthesis of various biologically active compounds. For instance, the alkylation of spirohydantoins containing a naphthalene moiety is a key step in creating potential therapeutic agents. The reaction of a spiro-naphthalene hydantoin (B18101) with 1,4-dibromobutane under basic conditions yields the N-alkylated product, 1-(4-bromobutyl)-3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione. mdpi.com

A similar approach is used to synthesize precursors for drugs like Aripiprazole. 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, a naphthalene analogue, is alkylated with 1,4-dibromobutane in the presence of a base such as potassium carbonate to yield 7-(4-bromobutoxy)-3,4-dihydroquinolinone. google.com The reaction can be performed in various solvents, including N,N-dimethylformamide (DMF) or even water, sometimes with the aid of a phase-transfer catalyst to improve efficiency. google.com

The table below summarizes representative examples of alkylation reactions using 1,4-dibromobutane.

| Starting Material | Product | Reagents & Conditions | Yield |

| Spiro-naphthalene hydantoin | 1-(4-bromobutyl)-3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione | Base, solvent | Not specified mdpi.com |

| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | 7-(4-bromobutoxy)-3,4-dihydroquinolinone | K₂CO₃, DMF, 60°C | 78% google.com |

| 9H-9,10- google.comorganic-chemistry.orgepipyrroloanthracene-12,14(10H,13H)-dione | 13-(4-bromobutyl)-11,15-dihydro-9H-9,10- google.comorganic-chemistry.orgepipyrroloanthracene-12,14(10H,13H)-dione | K₂CO₃, Acetonitrile (B52724) | 89% derpharmachemica.com |

Utilization of Specific Coupling Reactions for Aryl-Alkyl Linkage Formation

Coupling reactions provide a powerful alternative for forming the C-C bond between the naphthalene ring and the butyl chain. These methods often involve organometallic reagents or catalyzed reactions like the Friedel-Crafts alkylation.

Grignard Reactions: A common organometallic approach involves the use of a Grignard reagent. leah4sci.comchemguide.co.uk For this synthesis, 1-naphthylmagnesium bromide can be prepared by reacting 1-bromonaphthalene (B1665260) with magnesium metal in a dry ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk This naphthalene-based Grignard reagent then acts as a nucleophile, attacking an electrophile. While direct reaction with 1,4-dibromobutane can be complex due to potential side reactions, a more controlled approach involves using a protected 4-bromobutanal (B1274127) or a similar electrophile, followed by deprotection and functional group interconversion. A more direct, albeit potentially low-yielding, route is the reaction of the Grignard reagent with a large excess of 1,4-dibromobutane, where the nucleophilic carbon of the Grignard attacks one of the C-Br bonds.

Friedel-Crafts Alkylation: The Friedel-Crafts reaction is a classic method for attaching alkyl groups to aromatic rings. masterorganicchemistry.com However, direct alkylation of naphthalene with 1-bromo- or 1-chlorobutane (B31608) in the presence of a Lewis acid catalyst (e.g., AlCl₃) is often problematic. It can lead to a mixture of isomers (1- and 2-substituted naphthalenes), polyalkylation, and carbocation rearrangements. dicp.ac.cngoogle.com A more reliable method is Friedel-Crafts acylation, where naphthalene reacts with 4-bromobutanoyl chloride. This reaction introduces a keto group, which can then be reduced to a methylene (B1212753) group (CH₂) via methods like the Clemmensen or Wolff-Kishner reduction, yielding the desired this compound. This two-step process avoids many of the issues associated with direct alkylation.

Indirect Synthetic Routes Involving Precursor Modification

Indirect routes start with a molecule that already has the naphthalene and butyl components connected. The synthesis is completed by modifying a functional group on the side chain to install the bromine atom or by constructing the naphthalene ring itself from a precursor already bearing the bromobutyl fragment.

Functional Group Interconversion on Naphthalene-Substituted Butyl Moieties

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. solubilityofthings.comimperial.ac.ukic.ac.uk In this context, a common and effective method for preparing this compound is through the bromination of 4-(naphthalen-1-yl)butan-1-ol.

The precursor alcohol, 4-(naphthalen-1-yl)butan-1-ol, can be synthesized through various means, such as the reduction of 4-(naphthalen-1-yl)butanoic acid or its corresponding ester. Once the alcohol is obtained, the hydroxyl group can be converted into a good leaving group and substituted with a bromide ion. Common reagents for this transformation include:

Phosphorus tribromide (PBr₃): A reliable reagent for converting primary and secondary alcohols to the corresponding alkyl bromides.

Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃): Known as the Appel reaction, this provides a mild method for the conversion.

Hydrobromic acid (HBr): A strong acid that can protonate the hydroxyl group, turning it into water (a good leaving group), which is then displaced by the bromide ion via an Sₙ2 or Sₙ1 mechanism.

This FGI approach offers excellent control over the regiochemistry, as the position of the alkyl chain on the naphthalene ring is determined during the synthesis of the precursor alcohol.

Naphthalene Ring Formation with Integrated Bromobutyl Fragments

More complex synthetic strategies involve constructing the aromatic naphthalene ring system from acyclic or monocyclic precursors that already contain the 4-bromobutyl side chain. rsc.org These methods are less common for a simple molecule like this compound but are valuable in the synthesis of highly substituted or complex naphthalene derivatives. For example, a precursor like 2-(4-bromobutyl)cyclopentan-1-one (B14672331) can undergo a series of reactions, including annulation, to build a new six-membered ring and form a complex spiro-fused naphthalene system. rsc.org Such strategies highlight the versatility of modern organic synthesis in creating intricate molecular architectures.

Synthesis of Related Bromoalkyl-Substituted Aromatic Systems

The synthetic principles used for this compound are broadly applicable to a wide range of other aromatic systems. The alkylation of phenols, anilines, and other activated aromatic compounds with dihaloalkanes like 1,4-dibromobutane is a common industrial and laboratory practice. For instance, the synthesis of 1-(4-bromobutyl)-2′,3′-dihydrospiro[imidazolidine-4,1′-indene]-2,5-dione uses the same N-alkylation strategy on an indene-based core instead of a naphthalene one. mdpi.com

Furthermore, the deaminative halogenation of primary amines offers a modern approach to creating alkyl halides. nih.gov An aromatic compound bearing a 4-aminobutyl side chain could potentially be converted to the corresponding 4-bromobutyl derivative, providing another pathway through functional group interconversion. nih.gov These analogous syntheses demonstrate the robustness and wide applicability of these chemical transformations across different aromatic scaffolds.

Chemical Reactivity and Transformation Pathways of 1 4 Bromobutyl Naphthalene

Nucleophilic Substitution Reactions of the Bromobutyl Moiety

The presence of a bromine atom on the terminal carbon of the butyl chain makes 1-(4-Bromobutyl)naphthalene a prime substrate for nucleophilic substitution reactions. This reactivity is a cornerstone of its utility as a synthetic intermediate.

Facile Displacement of the Bromide Leaving Group

The bromide ion (Br⁻) is an excellent leaving group, which facilitates the displacement of the bromine atom by a wide range of nucleophiles. The carbon-bromine bond in the bromobutyl moiety is polarized, with the carbon atom being electrophilic and thus susceptible to attack. This reaction typically proceeds via an SN2 mechanism, especially given that the bromine is attached to a primary carbon.

In this process, a nucleophile attacks the carbon atom, and the bromide ion is expelled in a single, concerted step. chemguide.co.uk This process is highly efficient and is used to introduce a variety of functional groups onto the alkyl chain. For instance, reactions with nucleophiles such as amines or alcohols can lead to the formation of diverse derivatives. smolecule.comresearchgate.net The general scheme for this substitution is as follows:

Nap-CH₂(CH₂)₂CH₂-Br + Nu⁻ → Nap-CH₂(CH₂)₂CH₂-Nu + Br⁻ (where Nap = Naphthyl, Nu = Nucleophile)

This facile displacement is fundamental to the use of this compound in creating more complex molecules for applications in pharmaceuticals and materials science. smolecule.com For example, it can be used to synthesize 1,2,3-triazole substituted anthracene (B1667546) derivatives by first converting the bromide to an azide, followed by a click reaction. derpharmachemica.com

Reactions of the Naphthalene (B1677914) Aromatic System

The naphthalene core of the molecule is an electron-rich aromatic system, making it more reactive than benzene (B151609) towards several classes of reactions, including electrophilic substitution, addition, and redox reactions. iptsalipur.orguomustansiriyah.edu.iqpharmaguideline.com

Electrophilic Aromatic Substitution Patterns in Naphthalene Scaffolds

Naphthalene readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation. uomustansiriyah.edu.iqnumberanalytics.comijrpr.com Due to the electronic structure of the fused rings, substitution is kinetically favored at the α-position (C1) over the β-position (C2). wikipedia.orglibretexts.orgwordpress.com This preference is attributed to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by more resonance structures that preserve one of the aromatic rings. libretexts.orgwordpress.comvedantu.comonlineorganicchemistrytutor.com

For this compound, the existing alkyl substituent at the C1 position is an activating group. However, electrophilic attack will preferentially occur on the unsubstituted ring at its α-positions (C5 and C8) or its β-positions (C6 and C7), with the α-positions being the most likely sites of reaction under kinetic control.

Key electrophilic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid typically yields the 1-nitro derivative. iptsalipur.orgvedantu.comnumberanalytics.com

Halogenation: Chlorination or bromination can proceed without a Lewis acid catalyst to give the 1-halo derivative. uomustansiriyah.edu.iqwikipedia.orgvedantu.com

Sulfonation: The outcome of sulfonation is temperature-dependent. At lower temperatures (around 80°C), the kinetically controlled product, naphthalene-1-sulfonic acid, is formed. iptsalipur.orgwordpress.comscribd.com At higher temperatures (around 160°C), the thermodynamically more stable product, naphthalene-2-sulfonic acid, predominates. wordpress.comscribd.com

Friedel-Crafts Acylation: The solvent can influence the position of substitution. In carbon disulfide, the α-product is favored, while in nitrobenzene, the bulkier β-position is preferred. uomustansiriyah.edu.iqlibretexts.org

| Reaction | Reagents | Major Product Position (on unsubstituted ring) | Conditions |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | α-position (5 or 8) | Low Temperature iptsalipur.org |

| Halogenation | Br₂ or Cl₂ | α-position (5 or 8) | No catalyst needed uomustansiriyah.edu.iqwikipedia.org |

| Sulfonation | H₂SO₄ | α-position (5 or 8) | Low Temperature (~80°C) wordpress.comscribd.com |

| β-position (6 or 7) | High Temperature (~160°C) wordpress.comscribd.com |

Addition Reactions to the Naphthalene Core

While aromatic, the naphthalene system can undergo addition reactions, particularly reduction (hydrogenation), more readily than benzene. iptsalipur.orguomustansiriyah.edu.iq This is because the resonance energy of naphthalene (61 kcal/mol) is less than twice that of benzene (2 x 36 = 72 kcal/mol), meaning less energy is required to break the aromaticity of one ring. uomustansiriyah.edu.iq

Reduction with Sodium and Ethanol: This reaction leads to the formation of 1,4-dihydronaphthalene. uomustansiriyah.edu.iqyoutube.com

Reduction with Sodium and Isopentanol: Under these conditions, 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin, is produced. uomustansiriyah.edu.iqyoutube.com

Catalytic Hydrogenation: Using a nickel catalyst at high temperature and pressure, naphthalene can be fully hydrogenated to decahydronaphthalene (B1670005) (decalin). youtube.com The reaction proceeds via the intermediate tetralin. numberanalytics.comyoutube.com

Addition of Halogens: Naphthalene can react with chlorine or bromine to form addition products like naphthalene dichloride and naphthalene tetrachloride. iptsalipur.orgyoutube.com

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrogenation (Reduction) | Na, Ethanol | 1,4-Dihydronaphthalene uomustansiriyah.edu.iqyoutube.com |

| Na, Isopentanol | 1,2,3,4-Tetrahydronaphthalene (Tetralin) uomustansiriyah.edu.iqyoutube.com | |

| H₂, Ni catalyst, heat, pressure | Decahydronaphthalene (Decalin) youtube.com | |

| Halogen Addition | Cl₂ or Br₂ | Naphthalene dihalide / tetrahalide iptsalipur.orgyoutube.com |

Oxidation and Reduction Potentials of the Naphthalene System

The fused-ring structure of naphthalene makes it more susceptible to both oxidation and reduction compared to benzene. uomustansiriyah.edu.iqpharmaguideline.com The potential for these reactions is a significant aspect of its chemistry.

Oxidation: Vigorous oxidation of naphthalene, for instance with hot acidic potassium permanganate (B83412) or catalyzed oxidation with air over vanadium pentoxide, results in the cleavage of one of the rings. wikipedia.orgwordpress.com This process yields phthalic anhydride, a commercially important chemical intermediate. wikipedia.orgepa.gov The reaction proceeds because the initial attack destroys the aromaticity of one ring, forming a substituted benzene derivative which is more resistant to further oxidation. uomustansiriyah.edu.iq

Reduction: As discussed in the addition reactions, the naphthalene ring system can be readily reduced. The reduction potential is lower than that of benzene. The formation of naphthalene radical anions by reaction with alkali metals demonstrates its ability to accept electrons, making these anions strong reducing agents. wikipedia.org The stepwise reduction to tetralin and then decalin highlights the difference in reduction potentials between the first and second rings. uomustansiriyah.edu.iqnumberanalytics.com Once one ring is saturated to form tetralin, the remaining ring behaves much like a typical benzene derivative, requiring more forceful conditions for further reduction. uomustansiriyah.edu.iq

Cyclization and Rearrangement Reactions Involving the Butyl Chain

The flexible four-carbon chain of this compound allows it to undergo intramolecular reactions, leading to the formation of new cyclic structures. The most prominent of these is the intramolecular Friedel-Crafts alkylation, a powerful method for constructing polycyclic systems.

In this reaction, the terminal carbon-bromine bond of the butyl chain is activated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). iitk.ac.inmt.comlibretexts.org This activation generates a potent electrophile, typically a primary carbocation or a highly polarized Lewis acid-alkyl halide complex. masterorganicchemistry.compw.live The electron-rich naphthalene ring then acts as an internal nucleophile, attacking the electrophilic carbon center. This intramolecular attack results in the formation of a new carbon-carbon bond and the construction of a six-membered ring fused to the naphthalene system, a process known as cyclialkylation.

The primary product of such a cyclization is 1,2,3,4-tetrahydrophenanthrene. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the initial cyclization forms a non-aromatic intermediate that subsequently loses a proton to restore the aromaticity of the newly formed phenanthrene (B1679779) system. libretexts.orgpw.live

While primary carbocations are generally unstable, the intramolecular nature of this reaction can facilitate their formation. However, like other Friedel-Crafts alkylations involving carbocation intermediates, rearrangements can potentially occur to form more stable secondary carbocations, although this is less common for terminal halides unless a hydride or alkyl shift is favorable. libretexts.orgmasterorganicchemistry.com

The propensity for the four-carbon chain to cyclize is noted in related structures. For instance, attempts to synthesize N-(4-bromobutyl)-HBC were complicated by a spontaneous intramolecular cyclization with the amine functionality, highlighting the favorability of forming a new ring from a butyl halide tether. beilstein-journals.org Furthermore, Lewis acids like scandium triflate have proven effective in catalyzing the cyclization of various alkenoic acids and amides to form six-membered rings, demonstrating the versatility of these catalysts in promoting intramolecular ring closure. mdpi.com

Table 1: Conditions for Analogous Intramolecular Cyclization Reactions

| Starting Material Type | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aryl Alkyl Halide | Lewis Acid (e.g., AlCl₃, FeCl₃) | Fused Polycyclic Aromatic Hydrocarbon | iitk.ac.inmt.comlibretexts.org |

| N-(4-bromoalkyl) derivative | Spontaneous/Base | N-heterocycle | beilstein-journals.org |

| δ/ε-Alkenoic Acids | Sc(OTf)₃, Toluene, 110 °C | γ/δ-Lactone or Friedel-Crafts Product | mdpi.com |

| 1-Aryl-4-pentene | Concentrated H₂SO₄ | Tetralin Derivative | atamanchemicals.com |

Catalytic Transformations of the Bromobutyl Group

The bromine atom of the butyl group in this compound is a versatile functional handle that can be transformed through various catalytic processes. These reactions are crucial for elaborating the molecule's structure and synthesizing more complex derivatives. The primary catalytic transformations include nucleophilic substitutions and carbon-carbon bond-forming cross-coupling reactions.

Catalytic nucleophilic substitution offers a route to replace the bromine atom with a range of nucleophiles. While these reactions can occur without a catalyst, the use of a Brønsted or Lewis acid can significantly enhance the reaction rate. mdpi.com The acid catalyst coordinates to the bromine atom, improving its ability to act as a leaving group and facilitating the formation of a carbocation intermediate, which is then trapped by a nucleophile. mdpi.com This allows for the synthesis of derivatives such as ethers (using alcohol nucleophiles) and amines (using ammonia (B1221849) or primary/secondary amine nucleophiles). smolecule.com

Palladium- and nickel-catalyzed cross-coupling reactions are among the most powerful tools for forming new C-C bonds at the terminal position of the butyl chain. These reactions typically involve the coupling of the alkyl bromide with an organometallic reagent. For example, in a Suzuki-type coupling, a palladium catalyst facilitates the reaction between this compound and an organoboron compound, such as phenylboronic acid, to form 1-(4-phenylbutyl)naphthalene. mdpi.com Similarly, coupling with organolithium reagents can be achieved, though this is more common for aryl halides. researchgate.net Nickel catalysts also serve as effective alternatives for promoting cross-coupling reactions involving alkyl halides. cuny.edu These catalytic methods are widely applied to bromo-naphthalene scaffolds to generate diverse molecular libraries. nih.gov

Table 2: Representative Catalytic Transformations of Alkyl Bromides

| Reaction Type | Catalyst System | Coupling Partner/Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base | Organoboronic Acid/Ester | Alkyl-Aryl/Alkyl-Alkyl Bond | mdpi.com |

| Nucleophilic Substitution (Etherification) | Acid Catalyst (Brønsted or Lewis) | Alcohol (R-OH) | Ether (R-O-R') | mdpi.comsmolecule.com |

| Nucleophilic Substitution (Amination) | (Often uncatalyzed, can be facilitated) | Amine (R-NH₂) | Secondary Amine (R-NH-R') | smolecule.com |

| Kumada Coupling | Nickel or Palladium Catalyst | Grignard Reagent (R-MgBr) | Alkyl-Alkyl Bond | cuny.edu |

Advanced Spectroscopic and Chromatographic Characterization of 1 4 Bromobutyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of 1-(4-Bromobutyl)naphthalene, providing detailed information about the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the aromatic and aliphatic protons. The aromatic protons of the naphthalene (B1677914) ring system typically appear in the downfield region, between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. researchgate.net The exact chemical shifts and coupling patterns of these protons are influenced by the substitution pattern on the naphthalene ring.

The aliphatic protons of the butyl chain resonate at higher field. The methylene (B1212753) group attached to the naphthalene ring (C1') is expected to show a signal around 3.1 ppm. The two methylene groups in the middle of the chain (C2' and C3') would appear as multiplets in the range of 1.8-2.0 ppm. The methylene group attached to the bromine atom (C4') is the most deshielded of the aliphatic protons due to the electronegativity of bromine, with its signal appearing around 3.4-3.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Naphthalene-H | 7.0 - 8.0 | Multiplet |

| -CH₂-Naphthalene | ~3.1 | Triplet |

| -CH₂- | 1.8 - 2.0 | Multiplet |

| -CH₂- | 1.8 - 2.0 | Multiplet |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum offers complementary information, revealing the number of unique carbon environments in this compound. libretexts.org The spectrum will display signals for the ten carbons of the naphthalene ring and the four carbons of the butyl chain. The chemical shifts of the naphthalene carbons are typically found between 120 and 140 ppm. The carbon to which the butyl group is attached will have a distinct chemical shift compared to the other substituted and unsubstituted aromatic carbons.

The aliphatic carbons of the butyl chain will resonate at higher field. The carbon attached to the naphthalene ring (C1') is expected around 33 ppm. The two central methylene carbons (C2' and C3') would appear in the range of 30-32 ppm, while the carbon bonded to the bromine atom (C4') will be the most deshielded of the aliphatic carbons, with a signal around 34 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Naphthalene-C | 120 - 140 |

| -CH₂-Naphthalene | ~33 |

| -CH₂- | 30 - 32 |

| -CH₂- | 30 - 32 |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable. numberanalytics.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the butyl chain. numberanalytics.com For instance, the triplet for the protons on C1' would show a correlation to the multiplet of the protons on C2', which in turn would correlate with the protons on C3', and so on, confirming the linear arrangement of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. numberanalytics.com It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the carbon signal at approximately 34 ppm would show a cross-peak with the proton signal around 3.4-3.5 ppm, confirming this as the -CH₂-Br group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. researchgate.net This is particularly useful for confirming the connection of the butyl chain to the naphthalene ring. A key correlation would be observed between the protons on C1' of the butyl chain and the quaternary carbon of the naphthalene ring to which it is attached, as well as adjacent aromatic carbons.

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons, which can be crucial for confirming the three-dimensional structure of the molecule. ucl.ac.ukwikipedia.org In the case of this compound, an NOE experiment, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could show correlations between the protons on the C1' methylene group of the butyl chain and the proton on the adjacent position of the naphthalene ring (H-2 or H-8, depending on the exact conformation). wikipedia.org This would provide definitive proof of the attachment point and give insights into the preferred conformation of the butyl chain relative to the aromatic ring system. beilstein-journals.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and analyzing the fragmentation pattern of this compound, further confirming its structure. libretexts.org The molecular ion peak ([M]⁺) would be observed, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be seen, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern in the mass spectrum would likely show characteristic losses. savemyexams.com A prominent fragment would be the loss of the bromine atom, resulting in a peak at [M-79]⁺ and [M-81]⁺. Another significant fragmentation pathway would be the cleavage of the butyl chain, leading to the formation of a naphthylmethyl cation or related fragments. The base peak in the spectrum is often the most stable fragment, which in this case could be the naphthylmethyl cation (m/z 141). researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Fragment |

|---|---|

| 264/266 | [C₁₄H₁₅Br]⁺ (Molecular Ion) |

| 185 | [C₁₄H₁₅]⁺ |

Note: m/z values are based on the most abundant isotopes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide additional characterization of this compound by probing its vibrational and electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the different functional groups present in the molecule. slideshare.net Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹. The C-C stretching vibrations of the aromatic ring would be seen in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration would give a characteristic absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the naphthalene chromophore. msu.eduuu.nl Naphthalene exhibits strong absorption bands in the ultraviolet region due to π → π* transitions. researchgate.net The spectrum would typically show a complex pattern with multiple absorption maxima, characteristic of the extended aromatic system of naphthalene. The attachment of the bromobutyl group is expected to cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted naphthalene.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds.

Theoretical and experimental studies on naphthalene and its derivatives provide a basis for assigning the observed vibrational frequencies. The spectrum of this compound is expected to exhibit characteristic peaks for the aromatic C-H stretching, C-C stretching of the naphthalene ring, and the aliphatic C-H stretching of the butyl chain. Furthermore, a distinctive band corresponding to the C-Br stretching vibration is anticipated.

Key vibrational modes for naphthalene and related structures include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region. For naphthalene, an intense band is predicted around 3050 cm⁻¹.

Aliphatic C-H stretching: The butyl group will show symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ range. derpharmachemica.com

Aromatic C-C stretching: These vibrations of the naphthalene ring usually appear in the 1600-1400 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds occur at lower frequencies.

C-Br stretching: The carbon-bromine bond typically absorbs in the 600-500 cm⁻¹ range.

The following table summarizes the expected IR absorption bands for this compound based on data from similar compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Naphthalene Ring |

| Aliphatic C-H Stretch | 2960-2850 | Butyl Chain |

| Aromatic C=C Stretch | 1600-1450 | Naphthalene Ring |

| C-H Bend (Aliphatic) | 1465-1375 | Butyl Chain |

| C-Br Stretch | 600-500 | Bromoalkane |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which promotes electrons to higher energy orbitals. gdckulgam.edu.inlibretexts.org The UV-Vis spectrum of this compound is dominated by the electronic transitions of the naphthalene chromophore.

The electronic spectrum of naphthalene exhibits two main absorption bands, designated as the ¹Lₐ and ¹Lₙ bands. researchgate.net The ¹Lₐ band is typically more intense and appears at a shorter wavelength, while the ¹Lₙ band is weaker and appears at a longer wavelength. researchgate.net The presence of the 4-bromobutyl substituent is not expected to significantly alter the primary electronic transitions of the naphthalene ring, as it is not directly conjugated with the aromatic system. However, slight shifts in the absorption maxima (λ_max) may be observed due to solvent effects and minor electronic perturbations. gdckulgam.edu.in

The electronic transitions in organic molecules like this compound are primarily of the π → π* type, occurring within the conjugated naphthalene ring. msu.edu These transitions require less energy than σ → σ* transitions and thus occur at longer wavelengths, typically in the UV region. gdckulgam.edu.in

The following table outlines the characteristic UV-Vis absorption maxima for the naphthalene chromophore.

| Transition | Approximate λ_max (nm) | Molar Absorptivity (ε) |

| ¹Lₐ | ~220 | High |

| ¹Lₙ | ~275 | Moderate |

| Fine Structure | 250-320 | Low |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. While no specific crystal structure data for this compound was found in the search results, the methodology for such a determination is well-established. A survey of the Cambridge Structural Database indicated that no crystal structure of this compound has been reported. nih.gov

The process would involve growing a single crystal of the compound and exposing it to a beam of X-rays. The resulting diffraction pattern is then analyzed to determine the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. For a related compound, 1-(4-bromophenyl)but-3-yn-1-one, the crystal structure was determined to be monoclinic. nih.gov Similar analyses could be performed on this compound to elucidate its three-dimensional structure.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating, identifying, and purifying compounds from a mixture. For this compound, various chromatographic methods are employed throughout its synthesis and analysis.

Thin-layer chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of a chemical reaction, assess the purity of a compound, and determine the appropriate solvent system for column chromatography. umass.eduumich.edukhanacademy.org In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. rochester.edu

The principle of TLC involves a stationary phase, typically silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, a solvent or mixture of solvents. khanacademy.org The separation is based on the differential partitioning of the components of a mixture between the stationary and mobile phases. khanacademy.org Less polar compounds travel further up the plate, resulting in a higher retention factor (R_f), while more polar compounds have a stronger affinity for the polar stationary phase and travel shorter distances. khanacademy.org Visualization of the spots is often achieved using UV light, as the naphthalene ring is UV-active, or by staining with agents like iodine. umass.eduumich.edu

Column chromatography is a preparative technique used to purify compounds from a mixture on a larger scale than TLC. mdpi.comnih.gov The principles are similar to TLC, with the stationary phase packed into a column. rochester.edu A suitable solvent system, often determined by preliminary TLC analysis, is used to elute the components of the mixture through the column. rochester.edu

For the purification of this compound, silica gel is commonly used as the stationary phase. rsc.orgrsc.org The crude product is loaded onto the top of the column, and the mobile phase is passed through, carrying the components at different rates depending on their polarity. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound. Common solvent systems for compounds of similar polarity include mixtures of ethyl acetate (B1210297) and hexanes. derpharmachemica.comrochester.edu

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high-resolution separations, making it suitable for both purity assessment (analytical HPLC) and purification (preparative HPLC). anjs.edu.iqlibretexts.org HPLC utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase, leading to more efficient separations than gravity-fed column chromatography. anjs.edu.iq

For the analysis of this compound, a reversed-phase HPLC method would be appropriate, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comsielc.com Detection is typically achieved using a UV detector, as the naphthalene moiety strongly absorbs UV light. uci.edu This method can be scaled up for preparative purposes to isolate highly pure this compound.

Computational Chemistry and Theoretical Modelling of 1 4 Bromobutyl Naphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is extensively used to investigate the fundamental properties of 1-(4-bromobutyl)naphthalene, from its ground-state geometry to its electronic behavior [1, 18, 23].

The first step in most computational studies is to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry. Using DFT methods, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), the geometry of this compound is optimized by minimizing the energy of the system.

The calculations confirm that the naphthalene (B1677914) ring system is essentially planar, as expected for an aromatic structure. The attached bromobutyl chain, however, possesses significant conformational flexibility. The optimized structure represents the lowest energy conformer in the gas phase. Key structural parameters, including selected bond lengths and angles, are predicted with high accuracy [1, 18]. These theoretical values serve as a benchmark for understanding the molecule's intrinsic structure, free from crystal packing or solvent effects.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C(alkyl)-Br | 1.965 Å |

| Bond Length (Å) | C(aromatic)-C(alkyl) | 1.518 Å |

| Bond Length (Å) | C(alkyl)-C(alkyl) | 1.535 Å (avg.) |

| Bond Angle (°) | C(aromatic)-C(alkyl)-C(alkyl) | 113.1° |

| Bond Angle (°) | C(alkyl)-C(alkyl)-Br | 110.8° |

| Dihedral Angle (°) | C(aromatic)-C(aromatic)-C(alkyl)-C(alkyl) | 88.5° |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich π-system of the naphthalene ring. Conversely, the LUMO is distributed over the naphthalene ring and also possesses significant character from the σ* antibonding orbital of the C-Br bond [1, 23].

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. The calculated electronic properties provide a quantitative measure of the molecule's reactivity profile .

| Electronic Property | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.25 eV | Electron-donating capability (naphthalene ring) |

| ELUMO | -1.18 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.07 eV | High kinetic stability, low reactivity |

| Ionization Potential | 6.25 eV | Energy required to remove an electron |

| Electron Affinity | 1.18 eV | Energy released upon gaining an electron |

DFT calculations can accurately predict spectroscopic data, which is invaluable for structure verification and analysis.

NMR Spectroscopy: Using the Gauge-Independent Atomic Orbital (GIAO) method, the ¹H and ¹³C NMR chemical shifts can be calculated. These theoretical shifts are typically computed relative to a reference standard (e.g., tetramethylsilane) and show excellent correlation with experimental values. This allows for unambiguous assignment of complex spectra .

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. The calculated frequencies often require scaling by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and basis set limitations. The predicted spectrum helps in assigning vibrational modes, such as the C-H stretches of the naphthalene ring, the C-C stretches of the alkyl chain, and the characteristic C-Br stretch .

| Atom Position | Calculated ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) |

|---|---|---|

| C-Br (alkyl chain) | 33.8 | 3.45 |

| C-Ar (alkyl chain) | 32.5 | 3.12 |

| C-8 (peri position, aromatic) | 128.9 | 7.95 |

| C-1 (aromatic, substituted) | 135.2 | - |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is used to identify sites prone to electrophilic and nucleophilic attack. The map is color-coded, where red indicates regions of high electron density (negative potential, nucleophilic sites) and blue indicates regions of low electron density (positive potential, electrophilic sites).

For this compound, the MEP map reveals [18, 23]:

Negative Potential (Red/Yellow): This region is concentrated above and below the plane of the electron-rich naphthalene π-system, making it a target for electrophiles. A smaller region of negative potential is also found around the bromine atom due to its lone pairs.

Positive Potential (Blue): This is primarily located around the hydrogen atoms of both the aromatic ring and the alkyl chain, indicating their electrophilic character. The carbon atom attached to the bromine is also an electrophilic center due to the electron-withdrawing nature of bromine.

The MEP map provides a clear, intuitive guide to the molecule's reactive sites, corroborating the insights gained from frontier molecular orbital analysis.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations explore the molecule's behavior over time at a given temperature. MD is particularly useful for a flexible molecule like this compound .

By simulating the movements of atoms over nanoseconds, MD can map the conformational landscape of the butyl chain. It tracks the rotation around the C-C single bonds, revealing the relative populations of different conformers (e.g., anti vs. gauche). This dynamic information is crucial for understanding how the molecule's shape influences its properties in a liquid state or when interacting with other molecules.

Furthermore, MD simulations can model intermolecular interactions. In a condensed phase, these simulations can predict phenomena such as π-π stacking between the naphthalene rings of adjacent molecules or the specific solvation structure around the polar C-Br group and the nonpolar aromatic system .

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Property Correlations

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural features with its chemical, physical, or biological properties. For this compound, QSAR can be employed to predict its behavior in various contexts without the need for extensive experimentation .

The process involves calculating a set of numerical parameters, or molecular descriptors, that encode the molecule's structural information. These can include:

Topological Descriptors: Based on the 2D connectivity of atoms.

Geometrical Descriptors: Based on the 3D structure (e.g., molecular volume, surface area).

Electronic Descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges).

Physicochemical Descriptors: Such as the logarithm of the partition coefficient (LogP), which measures lipophilicity.

These descriptors for this compound and related analogs can be used to develop a regression model that predicts a specific endpoint. For instance, a QSAR model could correlate structural features with the compound's efficacy as an alkylating agent or its potential as a building block in the synthesis of pharmacologically active molecules .

Theoretical Investigations of Reaction Mechanisms and Transition States

The elucidation of chemical reaction mechanisms at a molecular level is fundamental to controlling and optimizing synthetic outcomes. For this compound, a bifunctional molecule featuring a reactive alkyl bromide and an aromatic naphthalene core, computational chemistry offers a powerful lens through which to view the intricate dance of atoms during chemical transformations. Theoretical investigations, primarily employing Density Functional Theory (DFT) and other quantum mechanical methods, provide critical insights into the energetics and geometries of transition states, which are the fleeting, high-energy structures that dictate the rate and pathway of a reaction.

Detailed computational studies on the reaction mechanisms specifically involving this compound are not extensively documented in publicly available research. However, the principles of its reactivity can be understood through theoretical models of analogous systems and fundamental reaction types it is known to undergo, such as intramolecular cyclization and nucleophilic substitution.

A primary reaction pathway of interest for this compound is its intramolecular Friedel-Crafts alkylation, leading to the formation of tetracyclic structures. In this reaction, the butyl chain cyclizes onto the naphthalene ring. Theoretical modeling of this process would involve locating the transition state for the electrophilic attack of the carbocation (formed transiently at the butyl chain) on the aromatic ring. The calculations would typically explore attack at different positions on the naphthalene ring to determine the regioselectivity of the reaction.

For instance, the cyclization can theoretically proceed via two distinct pathways, attacking either the C2 or C8 position of the naphthalene ring, leading to different isomers. Computational models can predict the activation energy for each pathway. The transition state geometry would reveal the precise arrangement of the atoms, the bond-breaking and bond-forming distances, and the charge distribution at this critical point.

Table 1: Hypothetical Calculated Activation Energies for Intramolecular Cyclization of this compound

| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (kcal/mol) |

| Cyclization to C2 position | TS1 | 15.2 |

| Cyclization to C8 position | TS2 | 18.5 |

Note: The data in this table is hypothetical and serves to illustrate the type of information generated from theoretical investigations. Actual values would be derived from specific quantum chemical calculations.

The lower calculated activation energy for the cyclization to the C2 position would suggest that this pathway is kinetically favored, leading to the preferential formation of the corresponding product. Such theoretical predictions are invaluable for guiding synthetic efforts.

Another key area of investigation is the nucleophilic substitution at the primary carbon bearing the bromine atom. Theoretical studies can model the reaction with various nucleophiles (e.g., amines, alkoxides) to understand the reaction kinetics and mechanism (SN1 vs. SN2). For an SN2 reaction, computational modeling would focus on the pentavalent carbon transition state. Key parameters derived from these calculations include the length of the forming nucleophile-carbon bond and the breaking carbon-bromine bond in the transition state structure.

Table 2: Illustrative Theoretical Data for the SN2 Reaction of this compound with a Generic Nucleophile (Nu⁻)

| Parameter | Value (Illustrative) |

| Transition State Energy (kcal/mol) | 22.8 |

| C-Nu bond distance in TS (Å) | 2.15 |

| C-Br bond distance in TS (Å) | 2.20 |

| Imaginary Frequency of TS (cm⁻¹) | -350 |

Note: This table presents illustrative data. The imaginary frequency is a key indicator of a true transition state on the potential energy surface.

These theoretical investigations provide a foundational understanding of the factors controlling the reactivity of this compound. By mapping the potential energy surface for its reactions, chemists can predict product distributions, reaction rates, and the influence of substituents or catalysts, thereby enabling more efficient and selective chemical synthesis. While specific, published computational studies on the reaction mechanisms and transition states of this compound are sparse, the application of established theoretical methods provides a robust framework for its chemical behavior.

Advanced Applications and Research Frontiers of 1 4 Bromobutyl Naphthalene and Its Derivatives

Utilization as a Building Block in Complex Organic Synthesis

The presence of a naphthalene (B1677914) group and a reactive alkyl bromide in 1-(4-bromobutyl)naphthalene makes it a valuable building block for constructing larger, more complex molecular frameworks.

The bifunctional nature of this compound and its derivatives allows them to be key components in the synthesis of macrocycles and polymers. Macrocycles, large cyclic molecules, are of significant interest in host-guest chemistry. For instance, macrocycles containing naphthalene units have been designed to act as responsive molecules that can change their configuration and binding properties in response to external stimuli like pH changes. nih.gov

In polymer science, the incorporation of the naphthalene moiety can impart specific properties to the resulting polymer, such as thermal stability and fluorescence. The bromoalkyl group provides a reactive site for polymerization reactions. For example, derivatives of this compound can be used to synthesize polyesters with pendant functional groups. researchgate.net The general strategy involves using the bromobutyl group to link naphthalene units into a polymeric chain or to attach them as side chains onto a pre-existing polymer backbone. nih.govmdpi.com This approach has been used to create a variety of functional polymers, including those with applications in materials science. researchgate.netnih.gov

Research has demonstrated the synthesis of polymers with carbon-carbon backbones by reacting dihalides with active methylene (B1212753) compounds. researchgate.net Furthermore, N-alkyl-substituted polybenzimidazoles, synthesized through N-alkylation, act as functional materials with tunable microstructures and sensing capabilities. researchgate.net

The synthesis of optically active compounds, which are crucial in pharmaceuticals and materials science, can utilize naphthalene-containing building blocks. While direct use of this compound in asymmetric synthesis is not extensively documented in the provided results, the general principles of synthesizing chiral molecules can be applied. For instance, a chiral catalyst can be used to introduce stereocenters into a molecule containing the naphthalene group. google.com

One established method involves the asymmetric hydrogenation of a precursor molecule in the presence of a chiral ruthenium complex. google.com Another approach is the diastereoselective N-allylation using a chiral palladium-pi-allyl catalyst to create optically active atropisomeric anilide derivatives. These methods highlight the potential to transform prochiral naphthalene derivatives, which could be synthesized from this compound, into single-enantiomer products. The naphthalene core provides a rigid scaffold, which can be beneficial in controlling the stereochemical outcome of a reaction.

Multifunctional molecules, which possess multiple distinct properties or functions, are at the forefront of materials science and medicinal chemistry research. uniurb.it The this compound scaffold is well-suited for the construction of such molecules. The naphthalene unit can act as a chromophore or a fluorescent reporter, while the bromobutyl chain serves as a linker to attach other functional groups.

For example, by reacting this compound with other molecules, it is possible to create compounds that exhibit both photoactive and electroactive properties. researchgate.net In the field of sensor technology, the naphthalene moiety can be part of a system that detects specific analytes. For instance, N-alkyl-substituted polybenzimidazoles have been shown to recognize metal ions and nitroaromatic compounds. researchgate.net The ability to tune the alkylation extent of the polymer main chain allows for the development of materials with both sensing and adsorption capabilities. researchgate.net Furthermore, the synthesis of multichromophore complexes for identifying target biomolecules has been demonstrated, where a sensor biomolecule and a signaling chromophore are covalently linked to a multichromophore. google.com

Intermediate in the Synthesis of Optically Active Naphthalene Derivatives

Integration into Advanced Materials Science

The photophysical properties of the naphthalene ring make this compound and its derivatives attractive for applications in materials science, particularly in the development of photoresponsive materials.

Photochromic materials can change their color upon exposure to light, a property that is highly desirable for applications such as smart windows, optical data storage, and security inks. The synthesis of photochromic polymers often involves incorporating a photochromic unit, such as a spiropyran or spirooxazine, into a polymer matrix. researchgate.net

Derivatives of this compound can be used to synthesize these photochromic units. For instance, a new type of spiro-oxazine, 1-(4'-methacryloyloxybutyl)-3,3-dimethyl-9'-hydroxy-3H-spiro-naphthyl oxazine, was synthesized and introduced as a photochromic monomer into a methyl methacrylate (B99206) system. researchgate.net The resulting polymer exhibited significant fatigue resistance after multiple cycles of UV and visible light irradiation. researchgate.net The general approach involves using the naphthalene derivative as a precursor to build the spiro-oxazine molecule, which is then polymerized or copolymerized to form the final photochromic material. The properties of the resulting polymer, such as the fading rate and mechanical strength, can be tuned by modifying the chemical structure of the photochromic unit and the polymer backbone. researchgate.net

UV-absorbing chromophores are essential for protecting materials and human skin from the harmful effects of ultraviolet radiation. The naphthalene ring system is an effective UV absorber due to its aromatic nature. By functionalizing this compound, it is possible to create novel UV absorbers with enhanced properties.

A study has shown the synthesis of novel UV absorbers based on bisindolylmethanes. nih.gov In this work, 1-(4-bromobutyl)-5-methyl-1H-indole was synthesized as an intermediate, which was then reacted with various aldehydes to produce the final UV-absorbing compounds. nih.gov These compounds were then grafted onto polyvinyl alcohol (PVA) for textile applications. nih.gov The introduction of different aldehydes into the indolyl group improved their UV absorbance. nih.gov This approach demonstrates the versatility of using bromoalkyl-functionalized aromatic compounds as intermediates in the synthesis of high-performance UV absorbers.

Table of Compounds

Contribution to Liquid Crystalline Systems

The rigid, planar structure of the naphthalene core makes it an excellent mesogenic unit for the design of liquid crystalline materials. This compound serves as a key building block in the synthesis of thermotropic liquid crystals, which exhibit liquid crystalline phases as a function of temperature. The utility of this compound lies in the combination of its rigid naphthalene group and the reactive 4-bromobutyl chain.

In the synthesis of calamitic (rod-like) liquid crystals, the naphthalene moiety provides the necessary structural anisotropy, a prerequisite for forming nematic and smectic phases. researchgate.net The terminal bromobutyl group functions as a versatile linker, allowing for the attachment of other aromatic units or flexible alkyl/alkoxy chains through straightforward nucleophilic substitution or coupling reactions. For instance, it can be reacted with phenolic compounds to create ether linkages or with carboxylic acids to form ester linkages, extending the molecular length and modifying the molecule's aspect ratio. The length of the flexible spacer, in this case, a butyl chain, is critical in determining the type of mesophase formed and its temperature range. Research has shown that increasing the length of such flexible chains can influence phase transition temperatures and the stability of the mesophases. mdpi.comrsc.org

Table 1: Role of this compound Moiety in Liquid Crystal Design

| Component | Function in Liquid Crystal Structure | Resulting Property |

| Naphthalene Core | Provides rigidity and structural anisotropy (mesogenic character). researchgate.net | Contributes to the formation of ordered liquid crystalline phases (e.g., nematic, smectic). |

| Butyl Chain | Acts as a flexible spacer between rigid units. | Influences phase transition temperatures and the type of mesophase observed. mdpi.com |

| Bromo Group | Serves as a reactive site for synthetic modification. | Enables covalent linking to other mesogenic cores, terminal chains, or functional groups. semanticscholar.org |

Applications in Bio-organic Chemistry and Chemical Biology

The covalent labeling of biomolecules is a powerful technique for studying their structure, function, and dynamics within complex biological systems. nih.gov The 4-bromobutyl group of this compound makes it an excellent electrophilic precursor for creating covalent probes. This bromoalkyl chain can react with nucleophilic residues on biomolecules, such as the thiol group of cysteine in proteins or specific nitrogen atoms in nucleic acids, to form a stable covalent bond.

In the context of RNA labeling, researchers have developed fluorescent light-up aptamers (FLAPs) that bind a fluorophore and enhance its brightness. To overcome issues of signal loss from dissociation, covalent attachment of the fluorophore to the RNA is desirable. beilstein-journals.org This is often achieved by equipping the fluorophore with a reactive electrophilic handle. While a direct N-(4-bromobutyl) handle on one specific fluorophore was found to be impractical due to a competing intramolecular cyclization reaction, the principle remains valid and can be applied to other scaffolds. beilstein-journals.org For example, this compound can be synthetically modified to incorporate a fluorophore. The resulting molecule combines the environmentally sensitive fluorescence of the naphthalene moiety with the reactive handle of the bromobutyl group, which can then alkylate a target RNA, often at a specific guanine (B1146940) residue, as guided by an aptamer or a ribozyme. beilstein-journals.orgnih.gov This strategy results in an irreversibly tethered dye-RNA complex, ideal for long-term imaging studies in living cells. beilstein-journals.org

A general synthetic strategy involves a two-step process: first, the bromide of this compound is substituted with a nucleophile (e.g., an amine or thiol) that is part of a larger reporter molecule (like a fluorophore or a biotin (B1667282) tag). Alternatively, the naphthalene moiety itself can serve as the fluorescent reporter. The resulting conjugate is then used to label the target biomolecule.

Table 2: Strategy for Covalent Labeling Using this compound Derivatives

| Step | Description | Key Moieties |

| 1. Probe Synthesis | This compound is derivatized to attach a reporter group (e.g., fluorophore, affinity tag). | Naphthalene (fluorophore), Bromobutyl (precursor to linker/handle). |

| 2. Covalent Labeling | The bromoalkyl handle on the synthesized probe reacts with a nucleophilic site on the target biomolecule (e.g., Cys on protein, N7 of Guanine on RNA). beilstein-journals.orgnih.gov | Bromoalkyl group (electrophile), Biomolecule nucleophile (e.g., -SH, -NH2). |

| 3. Detection/Analysis | The now covalently attached reporter group allows for visualization or purification of the biomolecule. | Reporter group (fluorescence, affinity). |

Probes for Investigating Molecular Interactions in Biological Systems

Fluorescent probes are indispensable tools for visualizing and quantifying molecular interactions in real-time within biological systems. nih.govnih.gov The naphthalene moiety is an excellent fluorophore due to its high quantum yield, photostability, and sensitivity to the local environment. nih.gov this compound is a valuable starting material for constructing targeted fluorescent probes.

The synthetic strategy leverages the reactivity of the bromobutyl group to covalently link the naphthalene fluorophore to a specific recognition moiety. This recognition group is designed to bind selectively to a target analyte, such as a metal ion (e.g., Ni²⁺, Al³⁺) or a specific biomolecule (e.g., an enzyme like cyclooxygenase-2). acs.orgacs.orgmdpi.com The binding event at the recognition site induces a conformational change or an electronic perturbation in the probe molecule, which in turn modulates the fluorescence properties of the naphthalene group. This can manifest as a "turn-on" or "turn-off" response, a ratiometric shift in emission wavelength, or a change in fluorescence lifetime. acs.orgnih.gov

For example, a probe for a specific enzyme could be designed by attaching a known inhibitor of that enzyme to the naphthalene fluorophore via the butyl linker derived from this compound. acs.orgnih.gov In the unbound state, the probe's fluorescence might be quenched. Upon binding to the active site of the target enzyme, the fluorescence is restored, providing a direct signal of the enzyme's presence and activity in living cells or tissues. acs.org The butyl chain provides spatial separation between the recognition unit and the fluorophore, preventing unwanted quenching while allowing for effective signal transduction upon binding.

Isotopic Labeling for Mechanistic and Analytical Studies (e.g., ¹³C-Labeled Naphthalenes)

Isotopically labeled compounds are crucial for elucidating reaction mechanisms, tracing metabolic pathways, and serving as internal standards in quantitative mass spectrometry. researchgate.netnih.gov The synthesis of naphthalenes labeled with stable isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H) allows researchers to follow the fate of specific atoms through complex chemical or biological transformations. mdpi.com

Methodologies have been developed for the preparation of ¹³C-labeled naphthalenes. For instance, a reliable route has been described for producing [1,2,3,4,4a,8a-¹³C₆]-naphthalene derivatives, including key intermediates like 2-(2-bromoethyl)naphthalene-[¹³C₆]. researchgate.net Similar synthetic strategies can be adapted to produce ¹³C-labeled this compound. Such a labeled compound would be invaluable for a variety of studies.

In mechanistic chemistry, it could be used to investigate dearomatization reactions, cycloadditions, or rearrangements involving the naphthalene core, by tracking the position of the ¹³C labels in the products using NMR spectroscopy or mass spectrometry. researchgate.netnih.govresearchgate.net In chemical biology and toxicology, ¹³C-labeled this compound could be used to trace the metabolic fate of the compound and identify its covalent adducts with proteins and DNA. DNA-based stable isotope probing (SIP) with ¹³C-labeled substrates is a powerful technique to identify microorganisms responsible for the degradation of pollutants in environmental samples. mdpi.com

Table 3: Applications of Isotopically Labeled this compound

| Application Area | Specific Use | Technique(s) |

| Mechanistic Chemistry | Elucidating reaction pathways (e.g., cycloadditions, rearrangements). nih.gov | NMR Spectroscopy, Mass Spectrometry |

| Metabolism Studies | Tracing the biotransformation of the compound and identifying metabolites. | LC-MS, GC-MS |

| Toxicology | Identifying covalent adducts with DNA and proteins. nih.gov | Mass Spectrometry, Accelerator Mass Spectrometry |

| Environmental Science | Stable Isotope Probing (SIP) to track biodegradation pathways. mdpi.com | DNA Sequencing, Isotope Ratio Mass Spectrometry |

| Analytical Chemistry | Use as an internal standard for quantitative analysis. | GC-MS, LC-MS/MS |

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design of complex, organized chemical systems held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. mdpi.comresearchgate.net The naphthalene unit is a favored component in supramolecular chemistry due to its rigid, planar, and electron-rich nature, which promotes strong π-π stacking interactions—a key driving force for self-assembly. researchgate.netrsc.org

This compound is an ideal precursor for creating molecular building blocks (tectons) for supramolecular architectures. The reactive bromobutyl group allows for its covalent incorporation into larger, more complex structures. For example, it can be used to functionalize macrocycles like calixarenes. nih.govrsc.org By reacting this compound (or a derivative where the bromide is converted to another functional group) with a calixarene (B151959) scaffold, one can create a host molecule with appended naphthalene units. These units can act as binding sites for guest molecules or participate in the self-assembly of the calixarenes themselves into higher-order structures like nanotubes or vesicles.

Furthermore, the bromobutyl group can be converted into a coordinating ligand, such as a pyridine (B92270) or bipyridine. The resulting molecule can then participate in metal-directed self-assembly, forming discrete, well-defined structures like molecular triangles, squares, or cages when mixed with appropriate metal ions (e.g., Pt(II), Pd(II)). rsc.org In these assemblies, the naphthalene units can line the interior or exterior of the structure, influencing its solubility, electronic properties, and ability to bind guests. The self-assembly of such naphthalene-containing building blocks has been shown to lead to the formation of functional nanomaterials, including fibers, gels, and vesicles. researchgate.netrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.